Dolichol monophosphate mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

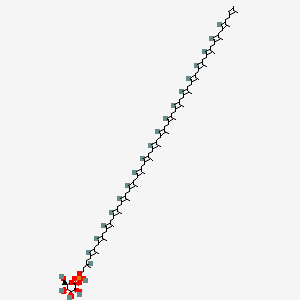

A lipophilic glycosyl carrier of the monosaccharide mannose in the biosynthesis of oligosaccharide phospholipids and glycoproteins.

Wissenschaftliche Forschungsanwendungen

Introduction to Dolichol Monophosphate Mannose

This compound (Dol-P-Man) is a crucial intermediate in the biosynthesis of glycoproteins and glycolipids, playing a significant role in the process of glycosylation. This compound serves as a mannosyl donor in various biosynthetic pathways essential for cellular functions and organism viability. The synthesis and utilization of Dol-P-Man are tightly regulated, with implications for human health, particularly in the context of congenital disorders of glycosylation (CDG).

Biosynthesis of this compound

Dol-P-Man is synthesized in the endoplasmic reticulum through the action of dolichol phosphate mannose synthase (DPMS). This enzyme catalyzes the transfer of mannose from guanosine diphosphate-mannose (GDP-Man) to dolichol phosphate (Dol-P), resulting in Dol-P-Man formation. The process involves several steps:

- Formation of Dolichol Phosphate : Dol-P is synthesized from the mevalonic acid pathway.

- Transfer of Mannose : DPMS facilitates the transfer of mannose from GDP-Man to Dol-P.

- Translocation : The resulting Dol-P-Man is flipped across the ER membrane to the lumen, where it participates in glycosylation reactions .

Applications in Glycosylation Pathways

This compound is involved in several critical pathways:

N-Glycosylation

- Function : Dol-P-Man provides mannose residues for N-glycans, which are essential for protein folding, stability, and function.

- Clinical Relevance : Deficiencies in DPMS can lead to impaired N-glycosylation, resulting in various CDGs characterized by developmental delays and other health issues .

Glycosylphosphatidylinositol Anchor Synthesis

- Function : Dol-P-Man contributes to the synthesis of GPI anchors, which are vital for membrane protein anchoring.

- Impact : Alterations in GPI anchor synthesis can disrupt cell signaling and adhesion processes .

C-Linkage

- Function : Involvement in C-linked glycosylation processes, which affect protein localization and function.

- Consequences : Abnormalities in C-linked glycosylation can lead to various diseases, including certain cancers .

Congenital Disorders of Glycosylation

A notable case study involves children diagnosed with a novel type of CDG due to mutations in the DPM1 gene, which encodes DPMS. These mutations led to severe developmental delays and seizures, highlighting the critical role of Dol-P-Man in human development .

Plant Development

Research on Arabidopsis thaliana has shown that DPMS influences plant growth and stress responses by mediating Dol-P-Man synthesis. Mutations affecting DPMS resulted in altered sensitivity to environmental stressors, demonstrating the compound's importance beyond animal systems .

Structural Insights

High-resolution crystal structures of DPMS have provided insights into its catalytic mechanism and interactions with substrates. These studies reveal how lipid binding and conformational changes facilitate mannose transfer, emphasizing the enzyme's complexity and its regulatory mechanisms .

Eigenschaften

CAS-Nummer |

55598-56-6 |

|---|---|

Molekularformel |

C106H175O9P |

Molekulargewicht |

1624.5 g/mol |

IUPAC-Name |

[(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C106H175O9P/c1-82(2)41-22-42-83(3)43-23-44-84(4)45-24-46-85(5)47-25-48-86(6)49-26-50-87(7)51-27-52-88(8)53-28-54-89(9)55-29-56-90(10)57-30-58-91(11)59-31-60-92(12)61-32-62-93(13)63-33-64-94(14)65-34-66-95(15)67-35-68-96(16)69-36-70-97(17)71-37-72-98(18)73-38-74-99(19)75-39-76-100(20)77-40-78-101(21)79-80-113-116(111,112)115-106-105(110)104(109)103(108)102(81-107)114-106/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,101-110H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-81H2,1-21H3,(H,111,112)/b83-43+,84-45+,85-47+,86-49+,87-51+,88-53+,89-55+,90-57+,91-59+,92-61+,93-63+,94-65+,95-67+,96-69+,97-71+,98-73+,99-75+,100-77+/t101?,102-,103-,104+,105+,106+/m1/s1 |

InChI-Schlüssel |

IPAOLVGASNLKMS-WIFKHAHXSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Isomerische SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Synonyme |

Alpha-D-Mannopyranosyl Phosphate, Dolichyl D Mannopyranosyldolichyl D-Mannopyranosyldolichyl Dolichol Monophosphate Mannose Dolichol, Mannosyl Phosphoryl Dolicholphosphate Mannose Dolichyl Alpha D Mannopyranosyl Phosphate Dolichyl Alpha-D-Mannopyranosyl Phosphate Dolichyl Mannopyranosyl Phosphate Dolichyl Mannosyl Phosphate Mannolipid Mannopyranosyl Phosphate, Dolichyl Mannose, Dolichol Monophosphate Mannose, Dolicholphosphate Mannosyl Phosphate, Dolichyl Mannosyl Phosphoryl Dolichol Monophosphate Mannose, Dolichol Phosphate, Dolichyl Alpha-D-Mannopyranosyl Phosphate, Dolichyl Mannopyranosyl Phosphate, Dolichyl Mannosyl Phosphoryl Dolichol, Mannosyl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.